4-Nitrophenyl beta-D-cellotrioside

cellulase profiling β-glucosidase discrimination chromogenic substrate specificity

4-Nitrophenyl beta-D-cellotrioside (pNP-G3) is a synthetic chromogenic substrate composed of a cellotriose moiety (three β-1,4-linked D-glucose units) linked via a β-glycosidic bond to a 4-nitrophenyl chromophore. Hydrolysis by endoglucanases (EC 3.2.1.4) or cellobiohydrolases (EC 3.2.1.91) liberates 4-nitrophenol, which produces a yellow color quantifiable by absorbance at 405 nm.

Molecular Formula C24H35NO18
Molecular Weight 625.5 g/mol
CAS No. 106927-48-4
Cat. No. B013782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl beta-D-cellotrioside
CAS106927-48-4
Synonymsb-D-Glc[1-4]-b-D-Glc-[1-4]-b-D-Glc-1-OC6H4-p-NO2
Molecular FormulaC24H35NO18
Molecular Weight625.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
InChIInChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2
InChIKeyBETIRLUWOMCBBJ-ZENQEEDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

4-Nitrophenyl beta-D-cellotrioside (CAS 106927-48-4): Chromogenic Trisaccharide Substrate for Selective Cellulase Component Analysis


4-Nitrophenyl beta-D-cellotrioside (pNP-G3) is a synthetic chromogenic substrate composed of a cellotriose moiety (three β-1,4-linked D-glucose units) linked via a β-glycosidic bond to a 4-nitrophenyl chromophore [1]. Hydrolysis by endoglucanases (EC 3.2.1.4) or cellobiohydrolases (EC 3.2.1.91) liberates 4-nitrophenol, which produces a yellow color quantifiable by absorbance at 405 nm . The trisaccharide chain length renders pNP-G3 resistant to cleavage by typical β-glucosidases, distinguishing it from the widely used shorter-chain analogs 4-nitrophenyl β-D-cellobioside (pNP-G2) and 4-nitrophenyl β-D-glucopyranoside (pNP-G1) [2]. This intermediate degree of polymerization fills a critical selectivity gap in the pNP-cello-oligosaccharide series, making pNP-G3 essential for discriminating endo- and exo-acting cellulase components in complex enzyme mixtures.

Why 4-Nitrophenyl beta-D-cellotrioside Cannot Be Replaced by Other pNP-Cello-oligosaccharides in Cellulase Assays


pNP-cello-oligosaccharide substrates of different chain lengths are not interchangeable because individual cellulase components display strict, quantifiable chain-length specificity. A β-glucosidase that efficiently hydrolyzes pNP-G1 (4-nitrophenyl β-D-glucopyranoside) may show zero activity on pNP-G3 [1]. Conversely, certain endoglucanases hydrolyze pNP-G3 but not pNP-G2, while cellobiohydrolase isoforms discriminate between the trisaccharide and tetrasaccharide substrates based on active-site tunnel architecture [2]. Even within a single enzyme family, substitution of a single active-site residue (Trp→Tyr) can alter the Km for pNP-G3 by 5- to 8-fold while reducing kcat to one-fifth of wild-type values [3]. Substituting pNP-G3 with pNP-G2, pNP-G4, or the halogenated analog 2-chloro-4-nitrophenyl β-D-cellotrioside would therefore generate non-comparable kinetic data and potentially false-negative activity assignments. The quantitative evidence below demonstrates exactly where and why these differences are analytically consequential.

Quantitative Differentiation Evidence for 4-Nitrophenyl beta-D-cellotrioside vs. Closest Chromogenic Cellulase Substrate Analogs


Enzyme Class Selectivity: pNP-G3 Resists β-Glucosidase Cleavage Unlike pNP-G2 and pNP-G1

The trisaccharide chain of pNP-G3 prevents hydrolysis by typical β-glucosidases, whereas the disaccharide pNP-G2 and the monosaccharide pNP-G1 are readily cleaved by β-glucosidases. This chain-length gatekeeping is demonstrated by the cloned cellulase CelB2 from Orpinomyces joyonii, which hydrolyzes PNP-cellobioside, PNP-cellotrioside, PNP-cellotetraoside, and PNP-cellopentaoside, but exhibits zero activity on PNP-glucopyranoside [1]. In the opposite direction, a β-glucosidase that is highly active on pNP-G1 and cellobiose typically shows negligible activity on pNP-G3 because the active-site pocket cannot accommodate the trisaccharide chain [2]. Consequently, in a mixture of cellulolytic enzymes, pNP-G3 selectively reports endoglucanase and cellobiohydrolase activity without interference from β-glucosidase, a property not shared by pNP-G2 or pNP-G1.

cellulase profiling β-glucosidase discrimination chromogenic substrate specificity

Kinetic Efficiency Ranking: pNP-G3 is the Preferred Soluble Substrate for Pyrococcus furiosus Endoglucanase Among pNP-Cello-oligosaccharides

BRENDA-curated kinetic data for the hyperthermophilic endoglucanase (EC 3.2.1.4) from Pyrococcus furiosus (UniProt Q9V2T0) at pH 6.0 and 95°C reveals that pNP-G3 achieves a catalytic efficiency (kcat/KM) of 220 mM⁻¹s⁻¹, substantially exceeding all other pNP-cello-oligosaccharides tested with the same enzyme under identical conditions [1]. The KM for pNP-G3 is 0.061 mM, indicating high-affinity binding [2]. The catalytic efficiency drops by 4.5-fold for pNP-G4 (49 mM⁻¹s⁻¹), 25-fold for pNP-G2 (8.7 mM⁻¹s⁻¹), and 34-fold for pNP-G5 (6.5 mM⁻¹s⁻¹) [1]. This non-monotonic chain-length dependence demonstrates that the trisaccharide optimally occupies the enzyme's subsite architecture, making pNP-G3 the kinetically superior choice for detecting and quantifying this class of thermostable endoglucanases.

enzyme kinetics catalytic efficiency thermophilic cellulase substrate profiling

Active-Site Residue Contribution Quantified by Site-Directed Mutagenesis on pNP-G3

Site-directed mutagenesis of endoglucanase K from Bacillus sp. KSM-330 directly quantifies the contribution of two active-site tryptophan residues to pNP-G3 binding and turnover. Substitution of Trp-174 by tyrosine (W174Y) increased the Km for pNP-G3 approximately 5-fold relative to wild-type, while replacement of Trp-243 by tyrosine (W243Y) increased Km approximately 8-fold [1]. Both mutant enzymes exhibited kcat values decreased to roughly one-fifth (20%) of the wild-type enzyme [1]. These residue-specific perturbations demonstrate that Trp-174 and Trp-243 play mechanistically distinguishable roles—Trp-243 being more critical for substrate binding affinity and both residues contributing substantially to catalytic turnover—as specifically measured with pNP-G3.

site-directed mutagenesis tryptophan catalytic role endoglucanase K substrate binding affinity

Structural Discrimination: CcCel6A Binds but Does Not Hydrolyze pNP-G3, While CcCel6C Does

X-ray crystallography reveals that two glycoside hydrolase family 6 (GH6) cellobiohydrolases from the same organism (Coprinopsis cinerea) exhibit fundamentally different behavior toward the identical pNP-G3 ligand. CcCel6C binds and hydrolyzes pNP-G3; its crystal structure (PDB 3ABX, 1.4 Å resolution) shows the ligand occupying the enclosed active-site tunnel in a catalytically productive conformation [1]. In contrast, CcCel6A binds pNP-G3 but does NOT hydrolyze it—the ligand is trapped non-productively in subsites +1 to +4 (PDB 3VOI, 2.0 Å resolution) [2]. This structural discrimination, captured at atomic resolution, demonstrates that pNP-G3 can functionally differentiate two GH6 enzymes sharing the same EC classification and originating from the same fungal species, based solely on differences in active-site loop dynamics and tunnel geometry.

GH6 cellobiohydrolase crystal structure subsite occupancy enzyme specificity determinant

Chain-Length Specificity Fingerprint: CelA Endoglucanase Shows Zero Activity on pNP-G3 While Hydrolyzing pNP-G2 and pNP-G4

The family 9 endoglucanase CelA from the thermoacidophile Alicyclobacillus acidocaldarius ATCC27009 displays a striking and highly specific pattern of hydrolysis across the pNP-cello-oligosaccharide series. Under standardized assay conditions at the enzyme's pH optimum (5.5) and temperature optimum (70°C), CelA exhibits its highest activity on pNP-cellobioside (pNP-G2), measurable but lower activity on pNP-cellotetraoside (pNP-G4), and absolutely zero detectable activity on pNP-glucopyranoside (pNP-G1) and pNP-cellotrioside (pNP-G3) [1]. This discontinuous activity profile—active on DP2 and DP4 but inactive on DP3—cannot be predicted from chain length alone and reveals that the CelA active site possesses specific subsite requirements that are not satisfied by the trisaccharide. No other pNP-cello-oligosaccharide generates this specific activity pattern with CelA.

family 9 glycoside hydrolase substrate chain-length selectivity endoglucanase fingerprinting thermoacidophile

Optimal Research and Industrial Use Cases for 4-Nitrophenyl beta-D-cellotrioside Based on Quantitative Differentiation Evidence


Discriminative Cellulase Component Profiling in Crude and Commercial Enzyme Cocktails

When analyzing commercial cellulase preparations (e.g., from Trichoderma reesei, Talaromyces emersonii, or Aspergillus spp.) that contain mixtures of endoglucanases, cellobiohydrolases, and β-glucosidases, pNP-G3 enables selective quantification of endoglucanase and cellobiohydrolase activities without β-glucosidase interference [1]. This selectivity, demonstrated by the Orpinomyces CelB2 hydrolysis pattern where pNP-G3 is cleaved but pNP-G1 is not, supports parallel assay panels where pNP-G1 quantifies β-glucosidase, pNP-G2 quantifies combined exo/endoglucanase plus β-glucosidase, and pNP-G3 specifically reports endo/cellobiohydrolase activity. Subtraction of pNP-G1 activity from pNP-G2 activity isolates exoglucanase contributions, while pNP-G3 independently confirms endo/cellobiohydrolase levels.

High-Sensitivity Thermophilic Endoglucanase Screening and Characterization

For discovery and kinetic characterization of thermostable endoglucanases from hyperthermophilic archaea (e.g., Pyrococcus furiosus, Pyrococcus horikoshii), pNP-G3 offers a 4.5- to 34-fold catalytic efficiency advantage over pNP-G2, pNP-G4, or pNP-G5 at 95°C [1]. This translates to proportionally lower enzyme requirements per assay, enabling high-throughput screening of mutant libraries or metagenomic clones where protein yields are limited. The KM of 0.061 mM for P. furiosus endoglucanase ensures that assays can be conducted at substantiating substrate concentrations (e.g., 0.5–1.0 mM) without substrate depletion artifacts, while the 405 nm chromogenic detection wavelength [2] is compatible with standard plate readers.

Active-Site Architecture Probing via Site-Directed Mutagenesis and SAR Studies

The documented 5- to 8-fold Km shifts and 80% kcat reductions observed with Trp→Tyr mutants of Bacillus endoglucanase K on pNP-G3 [1] establish this substrate as a validated probe for quantifying the catalytic contributions of individual active-site residues. Enzyme engineering laboratories can use pNP-G3 to systematically characterize mutant libraries targeting binding subsites, generating quantitative Km and kcat fingerprints that correlate specific residue changes with altered substrate binding modes. The availability of high-resolution crystal structures (e.g., PDB 3ABX at 1.4 Å) with pNP-G3 bound in the active site provides the structural framework for interpreting these kinetic data.

GH6 Cellobiohydrolase Isoform Discrimination in Fungal Secretome Analysis

The structurally validated differential hydrolysis of pNP-G3 by CcCel6C (active) versus CcCel6A (inactive despite binding) demonstrates the compound's utility as an isoform-specific reporter for GH6 cellobiohydrolases [1]. In fungal secretome studies where multiple GH6 enzymes are co-expressed (e.g., Coprinopsis cinerea, Hypocrea jecorina), pNP-G3 hydrolysis activity can be correlated with CcCel6C-type enzyme abundance, while its absence despite protein presence implicates CcCel6A-type isoforms. When combined with pNP-G2 activity measurements, this creates a binary classification matrix for GH6 CBH subtyping without requiring antibody-based detection or mass spectrometry.

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